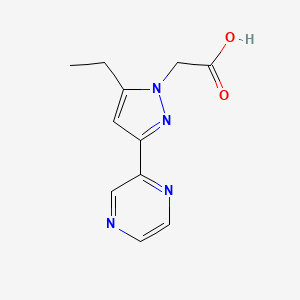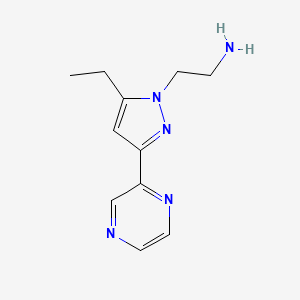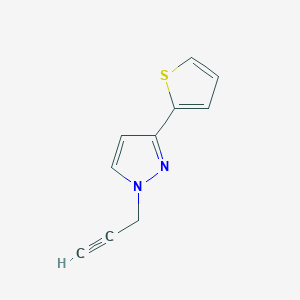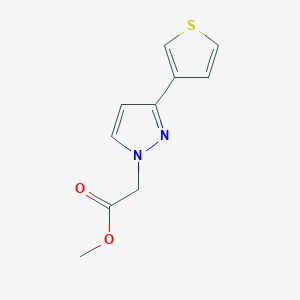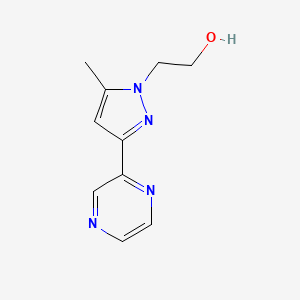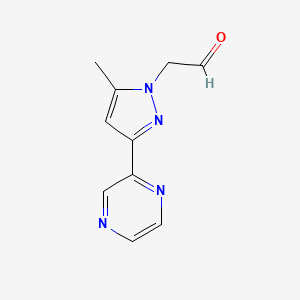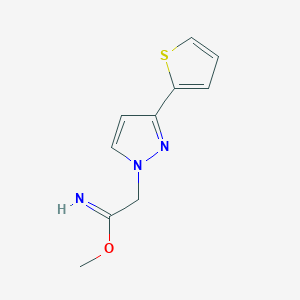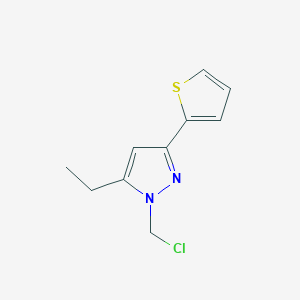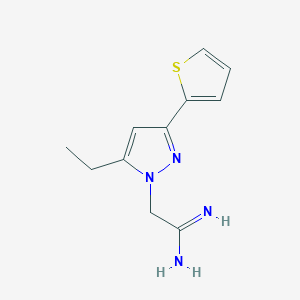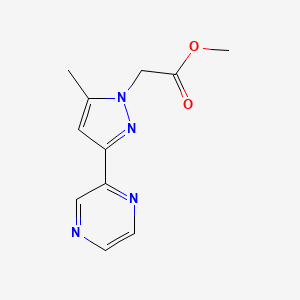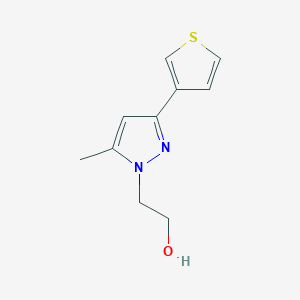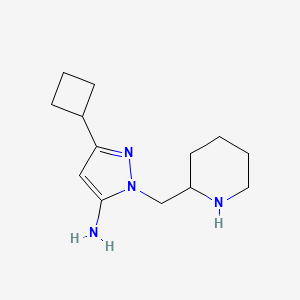
3-cyclobutyl-1-(piperidin-2-ylmethyl)-1H-pyrazol-5-amine
Vue d'ensemble
Description
3-cyclobutyl-1-(piperidin-2-ylmethyl)-1H-pyrazol-5-amine is a chemical compound with the molecular formula C13H22N4 . It is a product intended for research use only.
Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrazole ring attached to a cyclobutyl group and a piperidine ring through a methylene bridge . The molecular weight of the compound is 234.34 g/mol.Applications De Recherche Scientifique
Ketone Derivatives in Synthesis
Ketone derivatives of propargylamines, closely related to the requested compound, serve as synthetic equivalents in the preparation of acetylenic 2-pyrazolines and pyrazoles. These derivatives interact with arylhydrazines to form compounds with significant fluorescent properties, highlighting their potential in material science and as fluorescent markers (Odin et al., 2022).
Process Development in Organic Synthesis
The scalable synthesis of cis-substituted cyclobutyl-benzothiazole pyridazinone emphasizes the efficiency of copper-catalyzed C–N cross-coupling reactions. This process underlines the compound's significance in complex organic synthesis, offering a pathway to high-purity products suitable for further chemical exploration (Kallemeyn et al., 2014).
Heterocyclic Amino Acids Development
Novel heterocyclic amino acids, including derivatives of the compound of interest, have been developed for use as chiral and achiral building blocks. These findings are crucial for pharmaceutical and synthetic organic chemistry, providing new avenues for drug development and synthesis of complex molecules (Matulevičiūtė et al., 2021).
Anticancer Agent Synthesis
Research into pyrazolyl pyrazoline and aminopyrimidine derivatives showcases the potential of these compounds as anticancer agents. The synthesis and evaluation of these derivatives underline their application in medicinal chemistry, offering insights into novel therapeutic options (Alam et al., 2018).
Molecular Structure Investigations
Studies on s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties contribute to our understanding of molecular interactions and structure-function relationships. These investigations are pivotal for the design of materials and molecules with specific properties (Shawish et al., 2021).
Virtual Screening and Pharmacokinetics
Virtual screening efforts targeting specific receptors have identified compounds with promising pharmacokinetic profiles and potential for treating diseases like cancer and inhibiting tumor metastasis. This research area is critical for drug discovery and development processes (Wang et al., 2011).
Safety and Hazards
Propriétés
IUPAC Name |
5-cyclobutyl-2-(piperidin-2-ylmethyl)pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4/c14-13-8-12(10-4-3-5-10)16-17(13)9-11-6-1-2-7-15-11/h8,10-11,15H,1-7,9,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPAACZFZWKJMIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CN2C(=CC(=N2)C3CCC3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



